3-溴-1H-吲唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

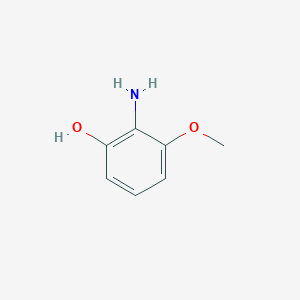

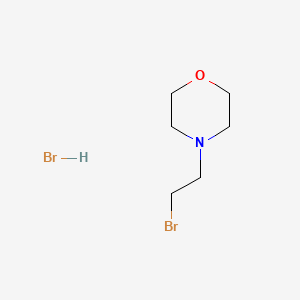

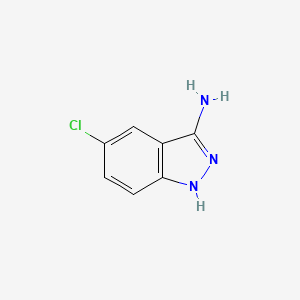

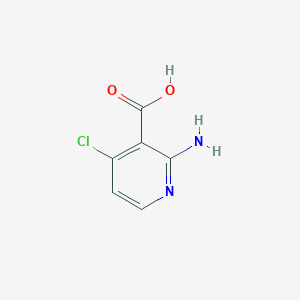

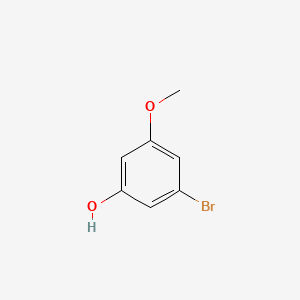

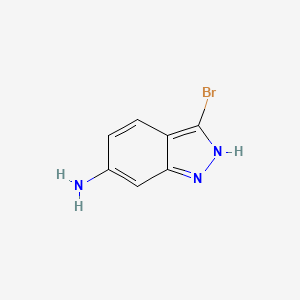

“3-bromo-1H-indazol-6-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of indazole, a heterocyclic compound that is an important building block for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, can be synthesized using various methods. One common approach involves molecular hybridization strategy . In one study, a series of indazole derivatives were designed and synthesized using this strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .

Molecular Structure Analysis

The molecular structure of “3-bromo-1H-indazol-6-amine” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 212.05 g/mol . The InChI key for this compound is WLDHNAMVDBASAW-UHFFFAOYSA-N .

科学研究应用

Antitumor Activity

- Scientific Field : Oncology

- Application Summary : 1H-indazole-3-amine derivatives have been synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

- Methods of Application : The compounds were evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among the compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

Antimicrobial Activity

- Scientific Field : Microbiology

- Application Summary : Substituted 1H-indazol-3-amine derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity with pathogenic microbes .

- Methods of Application : The compounds were assessed for their in-vitro antimicrobial activity with pathogenic microbe comprising Gram positive bacterial strains, S. aureus and Gram negative strains E.coli, P.vulgaris, and S. typhi at different concentration .

- Results : The results of the bioassay were compared with the standard drug Chloramphenicol .

Anti-Inflammatory Activity

- Scientific Field : Pharmacology

- Application Summary : Indazole derivatives have been found to possess anti-inflammatory properties .

- Methods of Application : The compounds are typically tested in animal models of inflammation, such as the carrageenan-induced paw edema test .

- Results : The results vary depending on the specific compound and model used, but some indazole derivatives have shown promising anti-inflammatory activity .

Antidepressant Activity

- Scientific Field : Psychiatry

- Application Summary : Some indazole-containing compounds have been investigated for their potential antidepressant effects .

- Methods of Application : These compounds are typically tested in animal models of depression, such as the forced swim test or tail suspension test .

- Results : While results can vary, some indazole derivatives have shown potential as antidepressants .

Antihypertensive Activity

- Scientific Field : Cardiology

- Application Summary : Indazole derivatives have been studied for their potential to lower blood pressure .

- Methods of Application : These compounds are typically tested in animal models of hypertension, such as the spontaneously hypertensive rat model .

- Results : Some indazole derivatives have shown promising antihypertensive activity .

Antidiabetic Activity

- Scientific Field : Endocrinology

- Application Summary : Some indazole derivatives have been found to possess antidiabetic properties .

- Methods of Application : These compounds are typically tested in animal models of diabetes, such as the streptozotocin-induced diabetes model .

- Results : While results can vary, some indazole derivatives have shown potential as antidiabetic agents .

Anti-HIV Activity

- Scientific Field : Virology

- Application Summary : Indazole derivatives have been studied for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV) .

- Methods of Application : These compounds are typically tested in vitro using HIV-infected cells .

- Results : Some indazole derivatives have shown promising anti-HIV activity .

Antifungal Activity

- Scientific Field : Mycology

- Application Summary : Indazole derivatives have been found to possess antifungal properties .

- Methods of Application : These compounds are typically tested in vitro using various fungal strains .

- Results : While results can vary, some indazole derivatives have shown potential as antifungal agents .

未来方向

Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more effective synthesis methods, exploring the mechanisms of action of these compounds, and evaluating their potential as therapeutic agents for various diseases .

属性

IUPAC Name |

3-bromo-2H-indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIJITFZLLQUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598305 |

Source

|

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1H-indazol-6-amine | |

CAS RN |

52347-72-5 |

Source

|

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。